

An In-depth Technical Guide to the ACAT Inhibitor GERI-BP002-A

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Compound of Interest		
Compound Name:	GERI-BP002-A	
Cat. No.:	B1676452	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor, **GERI-BP002-A**. The document details its discovery, chemical properties, and biological activities, with a focus on its inhibitory effects on ACAT and its cytotoxic properties against various cancer cell lines. This guide is intended to serve as a resource for researchers and professionals in drug development, offering available quantitative data, inferred experimental methodologies, and a visualization of the relevant biological pathways.

Introduction to GERI-BP002-A

GERI-BP002-A is a novel, non-peptidic small molecule identified as a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). Isolated from the culture broth of the fungus Aspergillus fumigatus F93, it represents a potential therapeutic agent in disease areas where cholesterol metabolism plays a key role, such as atherosclerosis and certain cancers.[1][2] This guide synthesizes the available scientific information on **GERI-BP002-A** to facilitate further research and development.

Chemical and Physical Properties



GERI-BP002-A has been structurally elucidated as bis(2-hydroxy-3-tert-butyl-5-methylphenyl) methane.[3][1][2] Its chemical and physical properties are summarized in the table below.

Property	Value
Molecular Formula	C23H32O2
Molecular Weight	340 g/mol
Chemical Structure	bis(2-hydroxy-3-tert-butyl-5-methylphenyl) methane
Source	Aspergillus fumigatus F93

Quantitative Data

The biological activity of **GERI-BP002-A** has been quantified through in vitro assays, demonstrating its efficacy as an ACAT inhibitor and its cytotoxic potential.

ACAT Inhibition

GERI-BP002-A has been shown to inhibit ACAT activity in an enzyme assay system utilizing rat liver microsomes.

Assay System	IC50 Value
Rat Liver Microsomes	50 μΜ

Table 1: In vitro ACAT inhibitory activity of **GERI-BP002-A**.[3][1][2][4]

Cytotoxicity

The compound has also demonstrated cytotoxic effects against a panel of human cancer cell lines.



Cell Line	Cancer Type	ED50 Value (μg/mL)
A549	Lung Carcinoma	5.45
SK-OV-3	Ovarian Cancer	8.83
HCT-15	Colorectal Adenocarcinoma	5.79
XF-498	CNS Cancer	7.30
SK-MEL-2	Malignant Melanoma	5.39

Table 2: Cytotoxic activity of **GERI-BP002-A** against various human cancer cell lines.[5]

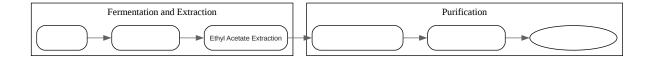
Experimental Protocols

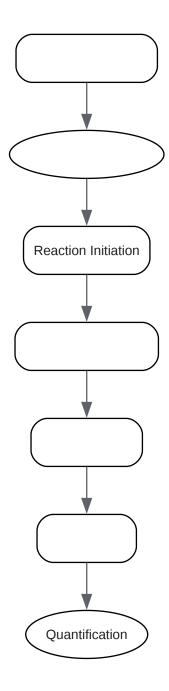
While the precise, detailed protocols used in the original discovery of **GERI-BP002-A** are not fully available in the public domain, this section provides representative methodologies for the key experiments cited, based on standard laboratory practices.

Isolation of GERI-BP002-A from Aspergillus fumigatus F93

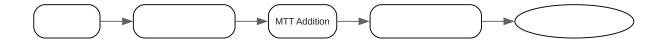
The isolation of **GERI-BP002-A** involves a multi-step extraction and purification process from the culture broth of Aspergillus fumigatus F93.

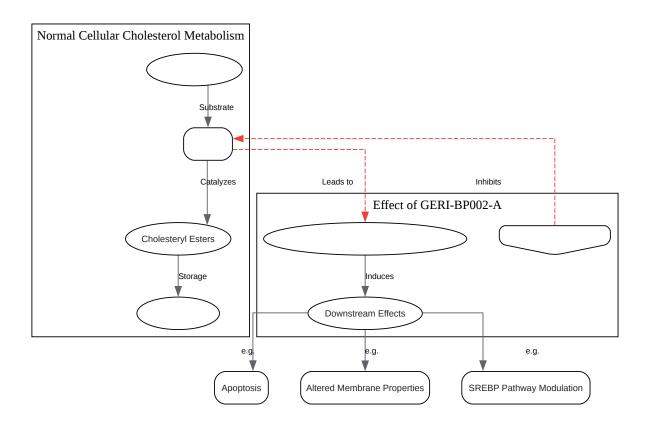












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